REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:13])[CH:10]([Cl:12])[Cl:11])=[CH:5][CH:4]=1.O[C:15](C)([CH3:24])[C:16]([C:18]1C=CC=C[CH:19]=1)=O.OC(CC)(CC)C(C1C=CC=CC=1)=O.OC(CCC)(CCC)C(C1C=CC=CC=1)=O.C(C1C=CC(C(=O)C(O)(C)C)=CC=1)(C)C.C(C1C=CC(C(=O)C(O)(CC)CC)=CC=1)(C)C.C(C1C=CC(C(=O)C(O)(C)CC)=CC=1)CCC.C(C1C=CC(C(=O)C(O)(C)C)=CC=1)CCCCCCCCCCC.O(C1C=CC(C(=O)C(Br)Br)=CC=1)C1C=CC=CC=1.BrC(Br)C(C1C=CC=CC=1)=O.ClC(Cl)C(C1C=CC=CC=1)=O.CC(C)C(C1C=CC=CC=1)=O.C1(C2C=CC(C(=O)C(CCCC)CCCC)=CC=2)CCCCC1.C1(C(C2C=CC=CC=2)=O)C=CC=CC=1.OC1CCCCC1>>[O:2]([C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:13])[CH:10]([Cl:11])[Cl:12])=[CH:7][CH:8]=1)[C:1]1[CH:19]=[CH:18][CH:16]=[CH:15][CH:24]=1 |f:13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C(Cl)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C1=CC=CC=C1)C
|
Name
|
2-hydroxy-2,2-cyclohexylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
p-cyclohexyl-2,2-dibutylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C(C(CCCC)CCCC)=O
|
Name
|
2-2,dimethoxy-2-phenylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-hydroxycyclohexane phenyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=CC=CC=C1.OC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)(CC)CC
|
Name
|
2-hydroxy-2,2-dipropylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)(CCC)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
|
Name
|
p-isopropyl-2-hydroxy-2,2-diethylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(CC)(CC)O)=O
|
Name
|
p-n-butyl-2-hydroxy-2-methyl-2-ethylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC=C(C=C1)C(C(CC)(C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)C(C(C)(C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(Br)Br)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |